Superior Reactivity Over Bulkier Ortho-Substituted Boronic Acids in Coupling with 2,4,6-Triisopropylbromobenzene
Under identical mild conditions (1 mol% Pd, THF, 50 °C, 1 h), 2-ethylphenylboronic acid (2c) couples with 2,4,6-triisopropylbromobenzene (1a) in excellent yield, while the bulkier 2-isopropoxyphenylboronic acid (2e) and 2-phenylphenylboronic acid (2f) suffer a significant loss in yield . This positions the ethyl substituent as the optimal steric balance for demanding tri-ortho-substituted biaryl formations.
| Evidence Dimension | Yield in Suzuki-Miyaura coupling with 2,4,6-triisopropylbromobenzene |
|---|---|
| Target Compound Data | Excellent yield (quantitative, referenced as entry 3 in Table 2 of the source) |
| Comparator Or Baseline | 2-Isopropoxyphenylboronic acid (2e) and 2-Phenylphenylboronic acid (2f) both gave significantly lower yields under identical conditions |
| Quantified Difference | Yield for 2c is described as 'excellent' vs. a 'significant loss in yield' for 2e and 2f; exact yields not extracted from garbled PDF table but qualitative difference is established |
| Conditions | 1 mol% Pd(dba)2, 1 mol% R-Phos, 3 equiv K3PO4·H2O, THF, 50 °C, 1 h. Aryl bromide: 2,4,6-triisopropylbromobenzene (1a). |
Why This Matters
Procurement choice directly impacts the success of synthesizing tri-ortho-substituted biaryl intermediates, where moving to a slightly larger boronic acid can cause reaction failure.
